3-Methyl-1-phenylpent-1-yn-3-ol

Description

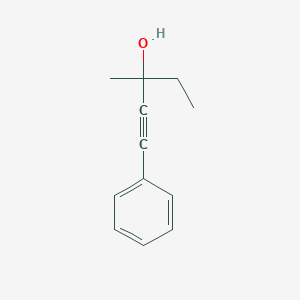

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-methyl-1-phenylpent-1-yn-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O/c1-3-12(2,13)10-9-11-7-5-4-6-8-11/h4-8,13H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTBIBEIZKLZPIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C#CC1=CC=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10883785 | |

| Record name | 1-Pentyn-3-ol, 3-methyl-1-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10883785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1966-65-0 | |

| Record name | 3-Methyl-1-phenyl-1-pentyn-3-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1966-65-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Pentyn-3-ol, 3-methyl-1-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001966650 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Pentyn-3-ol, 3-methyl-1-phenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Pentyn-3-ol, 3-methyl-1-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10883785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methyl-1-phenylpent-1-yn-3-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.196 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide on 3-Methyl-1-phenylpent-1-yn-3-ol

For the attention of: Researchers, scientists, and drug development professionals.

Abstract: This document provides a concise technical overview of 3-Methyl-1-phenylpent-1-yn-3-ol, focusing on its fundamental physicochemical properties. The molecular formula and weight are detailed, supported by data from reputable chemical databases. Due to the specific nature of this compound as a likely chemical intermediate, extensive biological data such as signaling pathways are not available in the public domain. However, this guide presents its core chemical data in a structured format and includes a logical diagram for its structural analysis, adhering to the specified visualization requirements.

Core Molecular Data

This compound is a tertiary alcohol containing a phenyl group and a terminal alkyne. Its identity and basic properties are well-established.

Molecular Formula and Weight

The key identifiers for this compound are its molecular formula and weight, which are crucial for any experimental or theoretical work.

| Property | Value | Citation |

| Molecular Formula | C12H14O | [1][2][3] |

| Molecular Weight | 174.24 g/mol | [2][4][5] |

| Exact Mass | 174.104465066 Da | [2][5] |

| CAS Registry Number | 1966-65-0 | [1][2][3] |

Physicochemical Properties

A summary of computed and experimental physicochemical properties is provided below. These values are essential for predicting the compound's behavior in various solvents and experimental conditions.

| Property | Value |

| Density | 1.02 g/cm³ |

| Boiling Point | 277 °C at 760 mmHg |

| Flash Point | 123.9 °C |

| Vapor Pressure | 0.00224 mmHg at 25 °C |

| XLogP3 | 2.5 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 1 |

| Rotatable Bond Count | 3 |

Note: The data in this table is primarily sourced from LookChem and PubChem computational models[2][5].

Experimental Protocols

While specific, detailed experimental protocols for the use of this compound are not widely published in peer-reviewed literature, its synthesis generally falls under standard organic chemistry reactions.

General Synthesis Approach

The synthesis of tertiary acetylenic alcohols like this compound is typically achieved via the nucleophilic addition of an organometallic acetylide to a ketone.

Reaction: Phenylacetylide (prepared from phenylacetylene and a strong base like n-butyllithium or a Grignard reagent) is reacted with 2-butanone (methylethyl ketone).

Workflow:

-

Deprotonation: Phenylacetylene is dissolved in an anhydrous aprotic solvent (e.g., THF, diethyl ether) and cooled. A strong base is added to form the lithium or magnesium phenylacetylide.

-

Nucleophilic Addition: 2-butanone is added to the solution of the phenylacetylide. The reaction mixture is stirred, typically at a low temperature, and then allowed to warm to room temperature.

-

Quenching: The reaction is quenched by the addition of a weak acid, such as a saturated aqueous solution of ammonium chloride (NH4Cl), to protonate the resulting alkoxide.

-

Extraction and Purification: The organic product is extracted from the aqueous layer using an organic solvent. The combined organic layers are then washed, dried, and the solvent is removed under reduced pressure. The crude product is purified, typically by column chromatography or distillation.

Logical and Structural Visualization

To facilitate a clear understanding of the molecule's composition, the following diagrams illustrate its structural breakdown and the logical flow of its synthesis.

Caption: Structural components of this compound.

Caption: Logical workflow for the synthesis of the target compound.

References

- 1. This compound [webbook.nist.gov]

- 2. This compound|lookchem [lookchem.com]

- 3. This compound [webbook.nist.gov]

- 4. 3-Methyl-1-phenyl-pent-1-yn-3-ol | #AT0440005 | Rieke Metals Products & Services [riekemetals.com]

- 5. 1-Pentyn-3-ol, 3-methyl-1-phenyl- | C12H14O | CID 102729 - PubChem [pubchem.ncbi.nlm.nih.gov]

3-Methyl-1-phenylpent-1-yn-3-ol IUPAC name and synonyms

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Methyl-1-phenylpent-1-yn-3-ol is a tertiary acetylenic alcohol with the IUPAC name This compound .[1] This document provides a comprehensive overview of its chemical identity, physicochemical properties, synthesis, and a discussion of its known applications. While noted for its potential in organic synthesis, detailed pharmacological data and associated biological pathways remain an area for future investigation.

Chemical Identity and Synonyms

The compound is registered under CAS Number 1966-65-0.[1][2] It is also known by a variety of synonyms, reflecting its structural features.

Table 1: Synonyms and Identifiers

| Type | Identifier |

| IUPAC Name | This compound |

| CAS Number | 1966-65-0 |

| EC Number | 217-814-9 |

| Synonyms | 1-Phenyl-3-methyl-1-pentyn-3-ol, 3-Methyl-1-phenyl-1-pentyn-3-ol, methylethyl(phenylethynyl) carbinol |

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. These properties are essential for understanding its behavior in chemical reactions and for the development of analytical methods.

Table 2: Physicochemical Data

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₄O | [2][3] |

| Molecular Weight | 174.24 g/mol | [1][3] |

| Boiling Point | 277 °C at 760 mmHg | [4] |

| Density | 1.02 g/cm³ | [4] |

| Flash Point | 123.9 °C | [4] |

| Vapor Pressure | 0.00224 mmHg at 25°C | [4] |

| XLogP3 | 2.5 | [4] |

| Hydrogen Bond Donor Count | 1 | [4] |

| Hydrogen Bond Acceptor Count | 1 | [4] |

| Rotatable Bond Count | 3 | [4] |

Synthesis

The primary route for the synthesis of this compound is through the nucleophilic addition of a phenylacetylide to a ketone.

Favorskii Reaction / Grignard-type Reaction

A common and high-yield method for synthesizing this compound involves the reaction of phenylacetylene with butanone (methyl ethyl ketone).[3][4] This reaction can be facilitated by a strong base, such as potassium fluoride on basic alumina, or through a Grignard reagent intermediate.[4]

Reaction Scheme:

Caption: Synthesis of this compound.

Experimental Protocol:

-

Preparation of the Grignard Reagent (Phenylacetylide): Phenylacetylene is reacted with a suitable Grignard reagent, such as ethylmagnesium bromide, in an anhydrous ether solvent like tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen). This deprotonates the terminal alkyne to form the phenylacetylide Grignard reagent.

-

Reaction with Ketone: Butanone is slowly added to the solution of the phenylacetylide Grignard reagent at a controlled temperature, typically cooled in an ice bath to manage the exothermic reaction.

-

Quenching and Work-up: After the reaction is complete, it is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is then separated, and the aqueous layer is extracted with an organic solvent (e.g., diethyl ether). The combined organic extracts are washed with brine, dried over an anhydrous salt (e.g., magnesium sulfate), filtered, and the solvent is removed under reduced pressure.

-

Purification: The crude product can be purified by vacuum distillation or column chromatography to yield the final this compound. A reported yield for a similar synthesis using potassium fluoride on basic alumina is as high as 95.0%.[4]

Biological Activity and Potential Applications

While some sources suggest that this compound possesses significant biological activity, particularly in pharmacology and medicinal chemistry, specific, publicly available data on its mechanism of action, biological targets, or defined signaling pathways are currently lacking.[3] Its structural motifs, including the phenyl group and the tertiary alcohol, are present in various biologically active molecules. However, without dedicated studies, its pharmacological profile remains speculative.

The primary documented application of this compound is as an intermediate in organic synthesis.[3] For instance, it can serve as a precursor for the synthesis of more complex molecules through modifications of its hydroxyl and alkyne functional groups.

Future Directions

The lack of detailed biological data for this compound presents an opportunity for further research. Future studies could focus on:

-

Screening for Biological Activity: Evaluating the compound against a panel of biological targets, such as enzymes and receptors, to identify potential pharmacological effects.

-

Mechanism of Action Studies: In the event of identified biological activity, elucidating the specific molecular pathways and signaling cascades involved.

-

Analogue Synthesis: Synthesizing derivatives of this compound to explore structure-activity relationships and optimize for any desired biological effects.

A logical workflow for such an investigation is proposed below.

Caption: A proposed workflow for investigating the biological activity of this compound.

References

Spectroscopic and Synthetic Profile of 3-Methyl-1-phenylpent-1-yn-3-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties and synthesis of the tertiary alkynyl alcohol, 3-Methyl-1-phenylpent-1-yn-3-ol. The information is presented to be a valuable resource for researchers in organic synthesis, medicinal chemistry, and materials science.

Chemical Structure and Properties

IUPAC Name: this compound Molecular Formula: C₁₂H₁₄O Molecular Weight: 174.24 g/mol CAS Number: 1966-65-0[1][2][3]

Synthesis

A common and effective method for the synthesis of this compound involves the nucleophilic addition of a phenylacetylide anion to butan-2-one. A specific protocol is detailed below.

Experimental Protocol: Synthesis of this compound

Materials:

-

Phenylacetylene

-

Potassium hydroxide (flake)

-

Toluene

-

Butan-2-one

-

Water

Procedure:

-

To a mixture of potassium hydroxide flakes (290 g) in toluene (3 L), add phenylacetylene (500 g, 4.2 mol).

-

Over a period of 45 minutes, add butan-2-one (425 g, 5.9 mol) to the mixture. The temperature should be maintained below 30°C, using periodic cooling as necessary.

-

The resulting mixture is agitated for 20 hours at room temperature.

-

Following the reaction period, water (1 L) is added to the mixture.

-

The toluene solution is washed until neutral and the solvent is subsequently removed by evaporation.

-

The residue is then distilled to yield 3-methyl-1-phenyl-1-pentyn-3-ol.

Yield: 517 g (71% yield) Boiling Point: 107-110°C at 3 mmHg

The following diagram illustrates the workflow for the synthesis of this compound.

Caption: Synthesis workflow for this compound.

Spectroscopic Data

The following sections detail the key spectroscopic data for this compound, including Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS).

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Assignment |

| ~3400 | O-H stretch (alcohol) |

| ~2230 | C≡C stretch (alkyne) |

| ~3050, ~3020 | C-H stretch (aromatic) |

| ~2970, ~2930 | C-H stretch (aliphatic) |

| ~1600, ~1490 | C=C stretch (aromatic ring) |

| ~1150 | C-O stretch (tertiary alcohol) |

| ~750, ~690 | C-H bend (monosubstituted benzene) |

Note: The provided IR data is based on a film sample and typical values for the respective functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

The ¹H NMR spectrum provides information about the different types of protons and their connectivity.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 7.2 - 7.6 | multiplet | 5H | Phenyl protons |

| 2.2 | singlet | 1H | Hydroxyl proton |

| 1.8 | quartet | 2H | Methylene protons |

| 1.6 | singlet | 3H | Methyl protons (a) |

| 1.1 | triplet | 3H | Methyl protons (b) |

Note: The ¹H NMR data was reported in CDCl₃.

| Chemical Shift (δ, ppm) | Assignment |

| ~131.7 | Phenyl C-H |

| ~128.3 | Phenyl C-H |

| ~128.2 | Phenyl C-H |

| ~123.1 | Phenyl C (quaternary) |

| ~91.3 | Alkyne C (phenyl-substituted) |

| ~85.4 | Alkyne C (alcohol-substituted) |

| ~73.0 | Quaternary C (alcohol) |

| ~36.5 | Methylene C |

| ~29.1 | Methyl C (a) |

| ~8.9 | Methyl C (b) |

Note: These are predicted chemical shifts and may vary slightly from experimental values.

The following diagram illustrates the chemical structure of this compound with labels corresponding to the NMR assignments.

Caption: Structure of this compound with NMR labels.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For tertiary alcohols, the molecular ion peak is often weak or absent.[4] The fragmentation of this compound is expected to proceed through characteristic pathways for tertiary alcohols and compounds containing a phenyl group.

Expected Fragmentation Pattern:

-

α-Cleavage: Cleavage of the C-C bond adjacent to the oxygen atom is a common fragmentation pathway for alcohols. This would lead to the loss of an ethyl radical (M-29) or a methyl radical (M-15).

-

Dehydration: Loss of a water molecule (M-18) is also a characteristic fragmentation for alcohols.

-

Propargylic Cleavage: Cleavage of the bond beta to the triple bond can lead to a stable propargylic cation.

-

Phenyl Group Fragmentation: The phenyl group can give rise to characteristic fragments at m/z 77 (phenyl cation) and other related ions.

The following diagram illustrates a plausible mass spectrometry fragmentation pathway.

Caption: Plausible MS fragmentation of this compound.

Conclusion

This technical guide has summarized the key spectroscopic data and a reliable synthetic method for this compound. The provided information, including detailed tables and illustrative diagrams, serves as a valuable resource for scientists engaged in research and development activities involving this and related compounds. The combination of experimental and predicted spectroscopic data offers a comprehensive understanding of the molecule's structural features.

References

- 1. This compound [webbook.nist.gov]

- 2. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 3. 1-Pentyn-3-ol, 3-methyl-1-phenyl- | C12H14O | CID 102729 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Fragmentation pattern and mass spectra of Alcohols - Chemistry!!! Not Mystery [chemistrynotmystery.com]

An In-depth Technical Guide to the 1H and 13C NMR Spectrum of 3-Methyl-1-phenylpent-1-yn-3-ol

This technical guide provides a comprehensive analysis of the Proton (¹H) and Carbon-13 (¹³C) Nuclear Magnetic Resonance (NMR) spectra of 3-Methyl-1-phenylpent-1-yn-3-ol. This document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry, offering a detailed look at the structural elucidation of this compound through NMR spectroscopy.

Data Presentation: Predicted NMR Spectral Data

Due to the limited availability of public, experimentally derived NMR data for this compound, the following tables summarize the predicted chemical shifts (δ) in parts per million (ppm). These predictions were generated using established computational algorithms and serve as a reliable reference for spectral analysis.

Table 1: Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Phenyl-H (ortho, meta, para) | 7.2 - 7.5 | Multiplet | 5H |

| -OH | ~2.0 - 4.0 | Singlet (broad) | 1H |

| -CH₂- | 1.7 - 1.9 | Quartet | 2H |

| -CH₃ (on C3) | 1.5 - 1.6 | Singlet | 3H |

| -CH₃ (ethyl) | 1.0 - 1.2 | Triplet | 3H |

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C (alkynyl, attached to phenyl) | ~90 |

| C (alkynyl, attached to C3) | ~85 |

| C3 (quaternary, with -OH) | ~70 |

| Phenyl C (ipso) | ~123 |

| Phenyl C (ortho, meta, para) | 128 - 132 |

| -CH₂- | ~35 |

| -CH₃ (on C3) | ~30 |

| -CH₃ (ethyl) | ~9 |

Experimental Protocols

The following section details a standard methodology for the acquisition of ¹H and ¹³C NMR spectra for a compound such as this compound.

Sample Preparation

-

Sample Weighing: Accurately weigh approximately 5-10 mg of this compound.

-

Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic compounds.

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.

-

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution. TMS provides a reference signal at 0.00 ppm.

-

Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, 5 mm NMR tube.

-

Filtration (Optional): If the solution is not clear, filter it through a small plug of glass wool in the pipette to remove any particulate matter.

NMR Spectrometer Setup and Data Acquisition

The spectra should be recorded on a high-resolution NMR spectrometer, for instance, a Bruker Avance 400 MHz or similar instrument.[1]

For ¹H NMR Spectroscopy:

-

Tuning and Shimming: Tune the probe for the ¹H frequency and shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

-

Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse sequence is typically used.

-

Spectral Width: Set a spectral width of approximately 10-12 ppm, centered around 5-6 ppm.

-

Acquisition Time: Typically 2-4 seconds.

-

Relaxation Delay: A delay of 1-2 seconds between pulses is usually sufficient.

-

Number of Scans: Acquire 8 to 16 scans for a sample of this concentration to achieve a good signal-to-noise ratio.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum.

-

Reference the spectrum to the TMS signal at 0.00 ppm.

-

Integrate the signals to determine the relative number of protons.

-

For ¹³C NMR Spectroscopy:

-

Tuning and Shimming: Tune the probe for the ¹³C frequency and re-shim if necessary.

-

Acquisition Parameters:

-

Pulse Sequence: A proton-decoupled pulse sequence is standard to simplify the spectrum to single lines for each unique carbon.

-

Spectral Width: Set a spectral width of approximately 200-220 ppm.

-

Acquisition Time: Typically 1-2 seconds.

-

Relaxation Delay: A delay of 2-5 seconds is recommended due to the longer relaxation times of carbon nuclei.

-

Number of Scans: A larger number of scans (e.g., 128 to 1024 or more) is required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

-

-

Data Processing:

-

Apply a Fourier transform to the FID.

-

Phase correct the spectrum.

-

Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm) or TMS at 0.00 ppm.

-

Molecular Structure and NMR Correlations

The following diagram illustrates the molecular structure of this compound and the logical relationships of the proton and carbon environments that give rise to the NMR signals.

Caption: Molecular structure and NMR signal correlations for this compound.

References

Infrared (IR) spectroscopy of 3-Methyl-1-phenylpent-1-yn-3-ol

An In-depth Technical Guide to the Infrared (IR) Spectroscopy of 3-Methyl-1-phenylpent-1-yn-3-ol

This guide provides a comprehensive overview of the infrared (IR) spectroscopic analysis of this compound, a tertiary alkynyl alcohol with the chemical formula C₁₂H₁₄O[1]. The document is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis, offering detailed spectral data, experimental protocols, and a logical workflow for spectroscopic analysis.

Molecular Structure and Functional Groups

This compound is a molecule characterized by several key functional groups that give rise to a distinct infrared spectrum. These include:

-

A hydroxyl group (-OH) , characteristic of its alcohol functionality.

-

An internal carbon-carbon triple bond (C≡C) , part of the alkyne structure.

-

A phenyl group (C₆H₅) , providing aromatic characteristics.

-

Aliphatic carbon-hydrogen bonds (C-H) within the methyl and ethyl substituents.

The unique combination of these groups allows for clear identification and characterization using IR spectroscopy.

Infrared Spectral Data

The infrared spectrum of this compound exhibits a series of absorption bands that correspond to the vibrational frequencies of its constituent functional groups. The quantitative data, derived from the NIST/EPA Gas-Phase Infrared Database, is summarized in the table below[1].

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment | Vibrational Mode |

| ~3550 - 3200 | Strong, Broad | O-H (Alcohol) | Stretching (Hydrogen-bonded) |

| ~3030 | Variable | C-H (Aromatic) | Stretching |

| 2950 - 2850 | Medium to Strong | C-H (Alkyl) | Stretching |

| 2260 - 2100 | Weak to Medium | C≡C (Internal Alkyne) | Stretching |

| 1700 - 1500 | Medium | C=C (Aromatic) | Ring Stretching |

| 1470 - 1450 | Medium | C-H (Alkyl) | Bending |

| 1320 - 1000 | Strong | C-O (Tertiary Alcohol) | Stretching |

| 860 - 680 | Strong | C-H (Aromatic) | Out-of-plane Bending |

Note: The intensity of the C≡C stretching vibration in internal alkynes can be weak and sometimes absent if the molecule is highly symmetrical[2]. The broadness of the O-H stretch is due to intermolecular hydrogen bonding[2][3].

Experimental Protocol: Fourier Transform Infrared (FTIR) Spectroscopy

This section details a standard methodology for obtaining the IR spectrum of a liquid sample like this compound.

3.1. Instrumentation

-

Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer is typically used.

-

Detector: A deuterated triglycine sulfate (DTGS) or mercury cadmium telluride (MCT) detector is suitable for mid-IR analysis.

-

Sample Cell: For a neat liquid sample, demountable cells with salt plates (e.g., NaCl or KBr) are commonly used.

3.2. Sample Preparation (Neat Liquid)

-

Ensure the salt plates are clean, dry, and free of any residues from previous analyses. Handle them by the edges to avoid transferring moisture.

-

Place one to two drops of the this compound sample onto the surface of one salt plate.

-

Carefully place the second salt plate on top, spreading the liquid into a thin, uniform film. Avoid introducing air bubbles.

-

Mount the assembled salt plates in the spectrometer's sample holder.

3.3. Data Acquisition

-

Background Scan: Before analyzing the sample, run a background spectrum with the empty, clean salt plates (or an empty sample compartment) in the beam path. This allows the instrument to subtract signals from atmospheric CO₂ and water vapor, as well as any instrumental artifacts.

-

Sample Scan: Place the prepared sample in the spectrometer.

-

Parameters: Set the appropriate acquisition parameters. Typical settings include:

-

Scan Range: 4000 cm⁻¹ to 400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16 to 32 scans are typically co-added to improve the signal-to-noise ratio.

-

-

Data Processing: The instrument's software automatically performs a Fourier transform on the interferogram to generate the final IR spectrum (transmittance vs. wavenumber).

3.4. Data Analysis and Interpretation

-

The resulting spectrum is analyzed by identifying the key absorption bands.

-

Compare the wavenumbers of the observed peaks to established correlation charts and spectral databases to assign them to specific functional groups[4][5].

-

The presence of a strong, broad band around 3400 cm⁻¹ (O-H stretch), peaks in the 3000-2850 cm⁻¹ region (C-H stretches), a weak band around 2200 cm⁻¹ (C≡C stretch), and strong absorptions in the fingerprint region (including the C-O stretch) confirms the structure of this compound.

Visualized Experimental Workflow

The logical flow of the IR spectroscopy experiment, from initial preparation to final data interpretation, is illustrated in the diagram below.

Caption: Workflow for IR Spectroscopic Analysis.

References

An In-depth Technical Guide to the Mass Spectrometry of 3-Methyl-1-phenylpent-1-yn-3-ol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the mass spectrometric behavior of 3-Methyl-1-phenylpent-1-yn-3-ol (CAS No: 1966-65-0), a tertiary alkynyl alcohol with a phenyl substituent. Understanding the fragmentation pattern of this molecule is crucial for its identification and characterization in various research and development settings, including drug metabolism studies and quality control processes.

Molecular and Chemical Properties

This compound has a molecular formula of C₁₂H₁₄O and a molecular weight of approximately 174.24 g/mol .[1][2][3] Its structure, featuring a tertiary alcohol, a phenyl group, and a carbon-carbon triple bond, dictates its characteristic fragmentation under mass spectrometric analysis.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₄O | [1][2][3] |

| Molecular Weight | 174.24 g/mol | [1][3] |

| Exact Mass | 174.1045 u | [1][3] |

| CAS Number | 1966-65-0 | [1][2][3] |

Postulated Electron Ionization Mass Spectrometry Fragmentation

While a publicly available, detailed mass spectrum for this compound is not readily accessible, its fragmentation pattern under electron ionization (EI) can be predicted based on the established principles of mass spectrometry for tertiary alcohols, alkynes, and aromatic compounds. The molecular ion (M⁺˙) is expected to be observed at m/z 174.

The primary fragmentation pathways are anticipated to be α-cleavage and dehydration (loss of water).

α-Cleavage: The bonds adjacent to the oxygen atom are susceptible to cleavage. For this compound, this can occur in two principal ways:

-

Loss of an ethyl radical (•C₂H₅): This is often a favored fragmentation for tertiary alcohols containing an ethyl group, leading to the formation of a stable oxonium ion. This would result in a fragment at m/z 145.

-

Loss of a methyl radical (•CH₃): Cleavage of the methyl group would yield a fragment at m/z 159.

-

Cleavage of the phenylalkynyl group: Loss of the C₆H₅C≡C• radical would result in a fragment at m/z 73.

Dehydration: The elimination of a water molecule (H₂O) from the molecular ion is a common fragmentation pathway for alcohols. This would produce a fragment ion at m/z 156 (M-18).

Other Significant Fragments:

-

Tropylium ion (C₇H₇⁺): The presence of a phenyl group often leads to the formation of the stable tropylium ion at m/z 91.

-

Phenylacetylene radical cation (C₈H₆⁺˙): A fragment corresponding to the phenylacetylene moiety may be observed at m/z 102.

-

Propargyl-type cations: Cleavage at the propargylic position can also lead to characteristic fragments.

The following table summarizes the postulated key fragment ions, their mass-to-charge ratios (m/z), and their proposed structures.

| m/z | Proposed Fragment Ion | Postulated Structure |

| 174 | [C₁₂H₁₄O]⁺˙ (Molecular Ion) | [C₆H₅C≡C-C(OH)(CH₃)(C₂H₅)]⁺˙ |

| 159 | [M - CH₃]⁺ | [C₆H₅C≡C-C(OH)(C₂H₅)]⁺ |

| 156 | [M - H₂O]⁺˙ | [C₁₂H₁₂]⁺˙ |

| 145 | [M - C₂H₅]⁺ | [C₆H₅C≡C-C(OH)(CH₃)]⁺ |

| 102 | [C₈H₆]⁺˙ | [C₆H₅C≡CH]⁺˙ |

| 91 | [C₇H₇]⁺ | Tropylium ion |

| 73 | [C₄H₉O]⁺ | [(CH₃)(C₂H₅)C=OH]⁺ |

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

The following is a representative GC-MS protocol that can be adapted for the analysis of this compound.

1. Sample Preparation:

-

Dissolve a small amount of the sample (e.g., 1 mg) in a suitable solvent such as dichloromethane or methanol to a final concentration of 100 µg/mL.

-

If necessary, perform derivatization (e.g., silylation) to improve volatility and thermal stability, although this is often not required for this compound.

2. GC-MS Instrumentation and Conditions:

-

Gas Chromatograph: Agilent 7890B GC or equivalent.

-

Mass Spectrometer: Agilent 5977A MSD or equivalent.

-

Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or similar non-polar column.

-

Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

-

Inlet Temperature: 280 °C.

-

Injection Volume: 1 µL in splitless mode.

-

Oven Temperature Program:

-

Initial temperature: 50 °C, hold for 1 min.

-

Ramp to 300 °C at 15 °C/min.

-

Hold at 300 °C for 5 min.

-

-

MS Source Temperature: 230 °C.

-

MS Quadrupole Temperature: 150 °C.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 40-400.

Visualizations

The following diagrams illustrate the postulated fragmentation pathway and a typical experimental workflow.

Caption: Postulated fragmentation pathway of this compound.

Caption: General experimental workflow for GC-MS analysis.

References

An In-depth Technical Guide to 3-Methyl-1-phenylpent-1-yn-3-ol: Discovery and History

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Methyl-1-phenylpent-1-yn-3-ol, a tertiary acetylenic carbinol. The document details the compound's discovery and historical context, its physicochemical properties, and established experimental protocols for its synthesis. While direct biological activity and specific signaling pathways for this particular molecule are not extensively documented in publicly available literature, this guide explores the known pharmacological activities of structurally related acetylenic carbinols to provide a basis for future research.

Introduction

This compound, with the chemical formula C₁₂H₁₄O, is a member of the acetylenic carbinol family.[1][2][3][4][5] These compounds are characterized by a hydroxyl group attached to a carbon atom that is also bonded to an alkynyl group. The presence of the phenyl ring, the tertiary alcohol, and the carbon-carbon triple bond bestows upon this molecule a unique electronic and structural profile, making it a subject of interest in synthetic organic chemistry and potentially in medicinal chemistry. This guide aims to consolidate the available technical information on this compound, presenting its history, properties, and synthesis in a manner accessible to researchers and professionals in the chemical and pharmaceutical sciences.

Discovery and History

The precise historical details regarding the first synthesis and discovery of this compound are not prominently documented in readily available scientific literature. However, the synthesis of acetylenic carbinols, in general, has a rich history dating back to the early 20th century with the pioneering work on the Grignard reaction. The fundamental reaction enabling the creation of such tertiary alcohols involves the addition of an organometallic reagent, in this case, a phenylacetylide, to a ketone.

The CAS Registry Number for this compound is 1966-65-0, suggesting its formal registration and likely synthesis occurred around the mid-1960s.[1][2][3][4][5] The primary and most logical route for its synthesis, the Grignard reaction of a phenylacetylene derivative with butanone, was a well-established methodology by this period. It is therefore highly probable that the compound was first synthesized as part of broader investigations into the reactions of organometallic compounds with carbonyls or in the exploration of novel alcohol structures.

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in Table 1. This data is essential for its handling, characterization, and application in experimental settings.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₄O | [1][2][3][4][5] |

| Molecular Weight | 174.24 g/mol | [1][4] |

| CAS Registry Number | 1966-65-0 | [1][2][3][4][5] |

| IUPAC Name | This compound | [1][4] |

| Boiling Point | 277 °C at 760 mmHg | [5] |

| Density | 1.02 g/cm³ | [5] |

| Vapor Pressure | 0.00224 mmHg at 25°C | [5] |

| Flash Point | 123.9 °C | [5] |

| LogP | 2.19910 | [5] |

| Hydrogen Bond Donor Count | 1 | [5] |

| Hydrogen Bond Acceptor Count | 1 | [5] |

| Rotatable Bond Count | 3 | [5] |

Table 1: Physicochemical Properties of this compound

Experimental Protocols

The most common and efficient method for the synthesis of this compound is the Grignard reaction. This involves the reaction of phenylacetylene with a Grignard reagent to form the corresponding magnesium bromide derivative, which then acts as a nucleophile, attacking the carbonyl carbon of butanone.

Synthesis via Grignard Reaction

Principle: This synthesis involves a two-step, one-pot reaction. First, phenylacetylene is deprotonated by a Grignard reagent (e.g., ethylmagnesium bromide) to form phenylacetylenylmagnesium bromide. This organometallic intermediate then reacts with butanone in a nucleophilic addition to the carbonyl group. Subsequent acidic workup protonates the resulting alkoxide to yield the final tertiary alcohol.

Reactants:

-

Phenylacetylene

-

Ethylmagnesium bromide (or other suitable Grignard reagent)

-

Butanone (2-butanone)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride solution or dilute sulfuric acid for workup

Detailed Methodology:

-

Preparation of the Grignard Reagent (if not commercially available): In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, magnesium turnings are placed in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon). A small amount of ethyl bromide is added to initiate the reaction. The remaining ethyl bromide, dissolved in anhydrous ether, is then added dropwise at a rate that maintains a gentle reflux. After the addition is complete, the mixture is refluxed for an additional 30 minutes to ensure complete formation of ethylmagnesium bromide.

-

Formation of Phenylacetylenylmagnesium Bromide: The solution of ethylmagnesium bromide is cooled in an ice bath. Phenylacetylene, dissolved in anhydrous diethyl ether, is added dropwise from the dropping funnel. The reaction is exothermic, and the addition rate should be controlled to maintain a gentle reflux. After the addition is complete, the reaction mixture is stirred at room temperature for one hour.

-

Reaction with Butanone: The flask is again cooled in an ice bath. Butanone, dissolved in anhydrous diethyl ether, is added dropwise to the solution of phenylacetylenylmagnesium bromide. The reaction is again exothermic and should be controlled by the rate of addition. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours or overnight.

-

Workup: The reaction mixture is cooled in an ice bath and slowly quenched by the dropwise addition of a saturated aqueous solution of ammonium chloride or dilute sulfuric acid. This step protonates the magnesium alkoxide and dissolves the magnesium salts.

-

Extraction and Purification: The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Caption: Workflow for the Grignard synthesis of the target compound.

Potential Biological Activity and Signaling Pathways (Inferred)

Historically, simpler acetylenic carbinols, such as methylpentynol, have been used as sedative-hypnotic and anticonvulsant agents.[6] The mechanism of action for these older drugs is generally believed to involve the potentiation of GABAergic neurotransmission, similar to benzodiazepines and barbiturates, by interacting with the GABA-A receptor complex. This interaction leads to an influx of chloride ions, hyperpolarization of the neuronal membrane, and a subsequent decrease in neuronal excitability.

Given the structural similarity of this compound to these known CNS-active compounds, it is plausible that it may exhibit similar properties. The presence of a phenyl group could modulate its lipophilicity, affecting its ability to cross the blood-brain barrier and its affinity for potential binding sites.

Hypothesized Signaling Pathway:

Based on the known pharmacology of related compounds, a potential signaling pathway for this compound could involve the modulation of inhibitory neurotransmission.

Caption: Hypothesized signaling pathway for CNS depressant effects.

It is crucial to emphasize that this pathway is speculative and requires experimental validation through in vitro and in vivo studies, such as electrophysiological recordings, receptor binding assays, and animal models of sedation and epilepsy.

Conclusion and Future Directions

This compound is a readily synthesizable tertiary acetylenic carbinol with well-defined physicochemical properties. While its history of discovery is not prominently detailed, its synthesis is straightforward using established Grignard methodology. The lack of extensive biological data presents a clear opportunity for future research.

For drug development professionals and researchers, this compound represents a scaffold that could be explored for potential CNS activity. Future studies should focus on:

-

Pharmacological Screening: Evaluating the sedative, hypnotic, anxiolytic, and anticonvulsant properties of this compound in established animal models.

-

Mechanism of Action Studies: Investigating the interaction of the compound with key CNS targets, such as the GABA-A receptor complex, voltage-gated ion channels, and other relevant receptors.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogues of this compound to understand how modifications to the phenyl ring, the alkyl groups, and the acetylenic moiety affect its biological activity.

By systematically exploring these avenues, the scientific community can determine if this compound or its derivatives hold promise as novel therapeutic agents.

References

In Vitro Biological Activity of 3-Methyl-1-phenylpent-1-yn-3-ol: A Review of Available Data

For the attention of: Researchers, scientists, and drug development professionals.

This document addresses the topic of the in vitro biological activity of the chemical compound 3-Methyl-1-phenylpent-1-yn-3-ol. Following a comprehensive review of publicly accessible scientific literature, patent databases, and chemical repositories, it has been determined that there is a significant lack of available data on the biological effects of this specific molecule.

An isolated and uncorroborated claim from a commercial chemical supplier suggests that the primary biological target of this compound is the hepatic cytochrome P450 3A (CYP3A) family of enzymes. However, extensive searches have failed to identify any primary scientific research, such as peer-reviewed articles or patents, that substantiates this assertion. There is no available data from in vitro studies, including but not limited to, cytotoxicity assays, apoptosis induction, or specific enzyme inhibition assays.

Due to this absence of foundational data, it is not feasible to construct the requested in-depth technical guide with quantitative data tables, detailed experimental protocols, or visualizations of specific biological pathways related to this compound.

For informational purposes, this document provides a generalized experimental protocol for assessing the inhibitory potential of a compound against CYP3A4, a key enzyme in drug metabolism. This is a standard methodology that could be employed to investigate the unverified claim mentioned above.

Experimental Protocols

General Protocol: Fluorometric Cytochrome P450 3A4 (CYP3A4) Inhibition Assay

This protocol describes a common high-throughput screening method and is not based on any specific experimental data for this compound.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against human CYP3A4 enzyme activity.

Principle: This assay quantifies the ability of a test compound to inhibit the metabolic activity of recombinant human CYP3A4. The enzyme metabolizes a non-fluorescent substrate, such as 7-benzyloxy-4-(trifluoromethyl)coumarin (BFC), into a highly fluorescent product, 7-hydroxy-4-(trifluoromethyl)coumarin (HFC). The inhibitory effect of a compound is measured as a decrease in the rate of fluorescence generation.

Materials:

-

Recombinant human CYP3A4 enzyme (typically in microsomal form)

-

Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

-

Fluorogenic substrate (e.g., 7-benzyloxy-4-(trifluoromethyl)coumarin - BFC)

-

NADPH-generating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Potassium phosphate buffer (e.g., 100 mM, pH 7.4)

-

Positive control inhibitor (e.g., Ketoconazole)

-

96-well black, flat-bottom microplates

-

Fluorescence microplate reader with appropriate excitation and emission filters

-

Incubator set to 37°C

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of the test compound and positive control in a suitable solvent (e.g., 10 mM in DMSO).

-

Create a series of dilutions of the test compound and positive control in the assay buffer.

-

Prepare a working solution of the fluorogenic substrate in the assay buffer.

-

Reconstitute the NADPH-generating system according to the manufacturer's specifications.

-

-

Assay Plate Setup:

-

Add the assay buffer to all wells of the 96-well plate.

-

Add the serially diluted test compound, positive control, and a vehicle control (solvent only) to the appropriate wells.

-

Add the recombinant human CYP3A4 enzyme to all wells except for the no-enzyme control.

-

Pre-incubate the plate at 37°C for approximately 10-15 minutes to allow for the interaction between the compound and the enzyme.

-

-

Reaction and Measurement:

-

Initiate the enzymatic reaction by adding the NADPH-generating system to all wells.

-

Immediately transfer the plate to a fluorescence microplate reader pre-heated to 37°C.

-

Monitor the increase in fluorescence intensity over time (kinetic read) for a duration of 30 to 60 minutes.

-

-

Data Analysis:

-

Calculate the rate of reaction (V₀) from the linear portion of the fluorescence versus time curve for each well.

-

Normalize the reaction rates, setting the vehicle control as 100% activity and the no-enzyme or positive control at maximum inhibition as 0% activity.

-

Plot the percent inhibition against the logarithm of the test compound concentration.

-

Fit the resulting data to a sigmoidal dose-response curve using non-linear regression analysis to determine the IC₅₀ value.

-

Visualizations

Given the lack of specific data for this compound, a generalized workflow for the described CYP3A4 inhibition assay is presented below using the DOT language.

Caption: A generalized workflow for a fluorometric CYP3A4 inhibition assay.

Phenylacetylenic Alcohols: A Technical Guide to Their Anticancer and Antimicrobial Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenylacetylenic alcohols, a class of organic compounds characterized by a phenyl group attached to an acetylene-linked alcohol, are emerging as a promising scaffold in medicinal chemistry. Their unique structural features, including the rigid acetylenic bond and the aromatic phenyl ring, contribute to their diverse biological activities. This technical guide provides a comprehensive overview of the current state of research into the anticancer and antimicrobial properties of phenylacetylenic alcohols and their derivatives. We present available quantitative data on their efficacy, detail the experimental protocols for their synthesis and biological evaluation, and visualize the proposed mechanisms of action through signaling pathway and workflow diagrams. This document aims to serve as a valuable resource for researchers and professionals in the field of drug discovery and development, highlighting the potential of phenylacetylenic alcohols as a basis for novel therapeutic agents.

Introduction

The search for novel therapeutic agents with improved efficacy and reduced side effects is a constant endeavor in the field of medicine. Natural products and their synthetic analogs have historically been a rich source of new drug leads. Phenylacetylenic alcohols represent a class of compounds that combine the structural motifs of an aromatic ring and a propargyl alcohol, bestowing upon them specific steric and electronic properties that can facilitate interactions with biological targets. This guide explores the dual potential of these molecules as both anticancer and antimicrobial agents, providing a detailed look at the available scientific evidence.

Anticancer Properties of Phenylacetylenic Alcohols and Related Compounds

While research specifically targeting a broad range of phenylacetylenic alcohols is still developing, studies on structurally related synthetic aromatic alcohols and polyacetylenic alcohols have demonstrated significant cytotoxic and antiproliferative activities against various cancer cell lines. The data suggests that the presence of the aromatic ring and the alcohol functional group are key to their biological activity.

Quantitative Cytotoxicity Data

The following table summarizes the 50% inhibitory concentration (IC50) values of several synthetic aromatic alcohols and related compounds against various cancer cell lines. It is important to note that while not all of these compounds are strictly phenylacetylenic alcohols, their structural similarities provide valuable insights into the potential of this chemical class.

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Phenylacetamide Derivative (3d) | MDA-MB-468 (Breast Cancer) | 0.6 ± 0.08 | [1] |

| PC-12 (Pheochromocytoma) | 0.6 ± 0.08 | [1] | |

| MCF-7 (Breast Cancer) | 0.7 ± 0.4 | [1] | |

| Phenylacetamide Derivative (3c) | MCF-7 (Breast Cancer) | 0.7 ± 0.08 | [1] |

| β-nitrostyrene derivative (CYT-Rx20) | MCF-7 (Breast Cancer) | 0.81 ± 0.04 (µg/mL) | [2] |

| MDA-MB-231 (Breast Cancer) | 1.82 ± 0.05 (µg/mL) | [2] | |

| ZR75-1 (Breast Cancer) | 1.12 ± 0.06 (µg/mL) | [2] | |

| Cyclodiprenyl Phenol (Compound 2) | MCF-7 (Breast Cancer) | Not specified, but cytotoxic | [3][4] |

| PC-3 (Prostate Cancer) | Not specified, but cytotoxic | [3][4] | |

| HT-29 (Colon Cancer) | Not specified, but cytotoxic | [3][4] | |

| Oleoyl Hybrid (Compound 1) | HCT116 (Colon Cancer) | 22.4 | [5] |

| Oleoyl Hybrid (Compound 2) | HCT116 (Colon Cancer) | 0.34 | [5] |

| HTB-26 (Breast Cancer) | 10 - 50 | [5] | |

| PC-3 (Prostate Cancer) | 10 - 50 | [5] | |

| HepG2 (Hepatocellular Carcinoma) | 10 - 50 | [5] |

Proposed Mechanisms of Anticancer Action

The anticancer activity of phenylacetylenic alcohols and related compounds is believed to be multifactorial, involving the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways.

-

Induction of Apoptosis: Many cytotoxic compounds exert their effects by triggering programmed cell death. Phenylacetamide derivatives, for instance, have been shown to induce apoptosis by upregulating the expression of pro-apoptotic proteins like Bax and FasL, while also activating caspase-3, a key executioner enzyme in the apoptotic cascade[1].

-

Cell Cycle Arrest: Disruption of the normal cell cycle is another hallmark of anticancer agents. Some synthetic derivatives have been observed to cause cell cycle arrest at the G2/M phase, preventing cancer cells from progressing through mitosis and proliferating[2].

-

Inhibition of Signaling Pathways: The complex network of signaling pathways that govern cell growth and survival are often dysregulated in cancer. While direct evidence for phenylacetylenic alcohols is still emerging, related compounds like perillyl alcohol are known to interfere with pathways such as the Ras/Raf/MEK/ERK and PI3K/Akt/mTOR pathways, which are crucial for cancer cell proliferation and survival.

Antimicrobial Properties of Phenylacetylenic Alcohols

The antimicrobial potential of phenylacetylenic alcohols and their derivatives has been demonstrated against a range of pathogenic bacteria. The structural characteristics of these compounds, particularly the presence of a free hydroxyl group and the aromatic ring, appear to be crucial for their activity.

Quantitative Antimicrobial Data

The following table presents the Minimum Inhibitory Concentration (MIC) values for several aromatic homopropargyl alcohols, which are structurally very similar to phenylacetylenic alcohols.

| Compound | Organism | MIC (mg/mL) | Reference |

| 1-Phenyl-3-butyn-1-ol | Staphylococcus aureus | 50 | [6] |

| Escherichia coli | > 100 | [6] | |

| Pseudomonas aeruginosa | 25 | [6] | |

| 1-(4-Methoxyphenyl)-3-butyn-1-ol | Staphylococcus aureus | 25 | [6] |

| Escherichia coli | 25 | [6] | |

| Pseudomonas aeruginosa | 50 | [6] | |

| 1-(4-Chlorophenyl)-3-butyn-1-ol | Staphylococcus aureus | 50 | [6] |

| Escherichia coli | 50 | [6] | |

| Pseudomonas aeruginosa | 50 | [6] |

Proposed Mechanisms of Antimicrobial Action

The primary proposed mechanism of antimicrobial action for aromatic alcohols is the disruption of the bacterial cell membrane. The lipophilic phenyl group is thought to facilitate the insertion of the molecule into the lipid bilayer of the cell membrane, leading to increased permeability, leakage of intracellular components, and ultimately, cell death. The hydroxyl group is also believed to play a critical role in this process.

Experimental Protocols

Synthesis of Phenylacetylenic Alcohols

A common and efficient method for the synthesis of phenylacetylenic alcohols is the Sonogashira coupling reaction .

Objective: To couple a terminal alkyne (propargyl alcohol) with an aryl halide in the presence of a palladium catalyst.

Materials:

-

Aryl halide (e.g., iodobenzene)

-

Propargyl alcohol

-

Palladium catalyst (e.g., Pd(PPh3)4)

-

Copper(I) iodide (CuI)

-

Base (e.g., triethylamine or diisopropylamine)

-

Solvent (e.g., tetrahydrofuran (THF) or toluene)

Procedure:

-

To a reaction flask under an inert atmosphere (e.g., nitrogen or argon), add the aryl halide, palladium catalyst, and copper(I) iodide.

-

Dissolve the reactants in the chosen solvent.

-

Add the base, followed by the propargyl alcohol.

-

Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by thin-layer chromatography).

-

Upon completion, quench the reaction with an aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Anticancer Activity Screening: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[7][8][9]

Objective: To determine the IC50 value of a phenylacetylenic alcohol against a cancer cell line.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

96-well microtiter plates

-

Phenylacetylenic alcohol stock solution (in a suitable solvent like DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Prepare serial dilutions of the phenylacetylenic alcohol in cell culture medium.

-

Remove the old medium from the cells and add the medium containing the different concentrations of the test compound. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound) and a no-treatment control.

-

Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

-

After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[9]

-

Add the solubilization solution to each well to dissolve the formazan crystals.[9]

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[9]

-

Calculate the percentage of cell viability for each concentration relative to the control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Antimicrobial Activity Screening: Broth Microdilution Method

The broth microdilution method is a standard technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[10][11][12][13][14]

Objective: To determine the MIC of a phenylacetylenic alcohol against a specific microorganism.

Materials:

-

Microorganism to be tested

-

Appropriate liquid growth medium (e.g., Mueller-Hinton Broth for bacteria)

-

96-well microtiter plates

-

Phenylacetylenic alcohol stock solution

-

Inoculum of the microorganism standardized to a specific concentration (e.g., 0.5 McFarland standard).[12]

Procedure:

-

Prepare serial twofold dilutions of the phenylacetylenic alcohol in the growth medium in the wells of a 96-well plate.[11]

-

Add a standardized inoculum of the microorganism to each well.[11]

-

Include a positive control (medium with inoculum, no drug) and a negative control (medium only).

-

Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for most bacteria).

-

After incubation, visually inspect the wells for turbidity (growth). The MIC is the lowest concentration of the compound at which there is no visible growth.[11]

Conclusion and Future Directions

Phenylacetylenic alcohols represent a promising class of compounds with demonstrated potential in both cancer and infectious disease research. The available data, although still in its early stages for a broad range of these specific molecules, indicates that the phenylacetylenic scaffold is a valuable starting point for the design of new therapeutic agents. Future research should focus on the synthesis and systematic screening of a wider variety of phenylacetylenic alcohol derivatives to establish clear structure-activity relationships. Elucidating the specific molecular targets and signaling pathways affected by these compounds will be crucial for their rational design and optimization. Furthermore, in vivo studies are needed to validate the in vitro findings and to assess the pharmacokinetic and toxicological profiles of the most promising candidates. The continued exploration of this chemical space holds significant promise for the development of next-generation anticancer and antimicrobial drugs.

References

- 1. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 2. Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. broadpharm.com [broadpharm.com]

- 9. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 10. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 11. apec.org [apec.org]

- 12. myadlm.org [myadlm.org]

- 13. woah.org [woah.org]

- 14. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

The Unfolding Antioxidant Potential of Tertiary Propargyl Alcohols: A Technical Guide

For Immediate Release

In the relentless pursuit of novel therapeutic agents, the unique structural attributes of tertiary propargyl alcohols have garnered increasing attention. This technical guide delves into the antioxidant potential of this intriguing class of compounds, offering researchers, scientists, and drug development professionals a comprehensive overview of their synthesis, antioxidant activity, and putative mechanisms of action.

Core Findings & Data Presentation

Recent research into novel N-propargyl tetrahydroquinoline derivatives, which incorporate a tertiary propargyl alcohol moiety, has provided the first quantitative insights into the antioxidant capabilities of this structural class. The antioxidant activity of a series of synthesized compounds was evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, a widely accepted method for screening antioxidant potential.

The results, as summarized in Table 1, indicate that certain structural modifications to the tertiary propargyl alcohol backbone can lead to significant radical scavenging activity. Notably, compound 6c , a methoxy-substituted N-propargyl tetrahydroquinoline, demonstrated potent antioxidant effects, comparable to the well-established antioxidant, ascorbic acid.

| Compound ID | Structure | IC50 (µM) ‡ | Reference |

| 6a | N-propargyl tetrahydroquinoline | > 100 | [1] |

| 6b | Methyl-substituted | > 100 | [1] |

| 6c | Methoxy-substituted | Potent (Comparable to Ascorbic Acid) | [1] |

| 6d | Chloro-substituted | > 100 | [1] |

| 6e | Bromo-substituted | > 100 | [1] |

| 6f | Fluoro-substituted | > 100 | [1] |

| 6g | Nitro-substituted | > 100 | [1] |

| Ascorbic Acid | Standard Antioxidant | - | [1] |

‡ IC50 values represent the concentration of the compound required to scavenge 50% of the DPPH radicals. A lower IC50 value indicates higher antioxidant activity. Precise numerical values for all compounds were not detailed in the primary available literature, with compound 6c highlighted for its potency.

Putative Mechanisms of Antioxidant Action

The antioxidant activity of tertiary propargyl alcohols is believed to be exerted through one or both of the primary mechanisms of radical scavenging: Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET).[2][3]

-

Hydrogen Atom Transfer (HAT): In this mechanism, the antioxidant molecule donates a hydrogen atom to a free radical, thereby neutralizing it. For tertiary propargyl alcohols, the hydroxyl proton is a potential candidate for this transfer. The stability of the resulting alkoxyl radical would be a key determinant of the efficiency of this pathway.[2]

-

Single Electron Transfer (SET): Alternatively, the antioxidant can donate an electron to the free radical, forming a radical cation from the antioxidant and an anion from the radical. The delocalization and stability of the resulting radical cation are crucial for this mechanism to be effective.[2]

Theoretical studies on the reaction of the basic propargyl alcohol structure with hydroxyl radicals suggest that the reaction can proceed via hydrogen abstraction from the hydroxyl group or the methylene group, or through the addition of the radical to the carbon-carbon triple bond. This indicates that the propargyl moiety itself may play a direct role in the radical scavenging process.

Below is a conceptual diagram illustrating the potential radical scavenging mechanisms.

Experimental Protocols

The evaluation of the antioxidant potential of tertiary propargyl alcohols relies on standardized in vitro assays. The following sections detail the methodologies for the most commonly employed assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate an electron or a hydrogen atom to the stable DPPH radical, thus neutralizing it and causing a color change from violet to yellow.[4][5]

Methodology:

-

Reagent Preparation: A stock solution of DPPH in a suitable solvent (e.g., methanol or ethanol) is prepared to a concentration that yields an absorbance of approximately 1.0 at its maximum wavelength (around 517 nm).

-

Sample Preparation: The synthesized tertiary propargyl alcohol derivatives are dissolved in the same solvent to prepare a series of concentrations.

-

Reaction Mixture: A fixed volume of the DPPH solution is mixed with varying concentrations of the test compounds. A control sample containing only the solvent and DPPH is also prepared.

-

Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (typically 30 minutes).

-

Absorbance Measurement: The absorbance of each solution is measured at the maximum wavelength of DPPH using a spectrophotometer.

-

Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the test compound.

-

IC50 Determination: The IC50 value, the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of scavenging activity against the concentration of the test compound.

The workflow for a typical DPPH assay is illustrated below.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ to its colorless neutral form is monitored spectrophotometrically.

Methodology:

-

ABTS•+ Generation: The ABTS radical cation is generated by reacting an aqueous solution of ABTS with a strong oxidizing agent, such as potassium persulfate. The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use.

-

Reagent Preparation: The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Sample Preparation: Test compounds are dissolved in a suitable solvent.

-

Reaction and Measurement: A small volume of the sample solution is added to a fixed volume of the diluted ABTS•+ solution, and the decrease in absorbance is recorded at 734 nm after a specific time (e.g., 6 minutes).

-

Calculation: The antioxidant activity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), where the activity of the test compound is compared to that of Trolox, a water-soluble vitamin E analog.

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay is based on the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be monitored at 593 nm.

Methodology:

-

FRAP Reagent Preparation: The FRAP reagent is prepared fresh by mixing acetate buffer (pH 3.6), a solution of TPTZ in HCl, and an aqueous solution of FeCl₃·6H₂O.

-

Reaction: A small volume of the sample is mixed with the FRAP reagent and incubated at 37°C for a specified time (e.g., 30 minutes).

-

Measurement: The absorbance of the reaction mixture is measured at 593 nm.

-

Calculation: The antioxidant capacity is determined from a standard curve prepared using a known concentration of FeSO₄·7H₂O. The results are expressed as Fe²⁺ equivalents.

Conclusion and Future Directions

The preliminary evidence for the antioxidant activity of tertiary propargyl alcohols, particularly functionalized derivatives, opens a promising new avenue for antioxidant research and drug discovery. The potent activity of compound 6c underscores the potential for structure-activity relationship (SAR) studies to optimize the radical scavenging capabilities of this scaffold.

Future research should focus on:

-

Systematic SAR studies: Synthesizing and evaluating a broader range of tertiary propargyl alcohols with diverse substitutions to elucidate the key structural features required for potent antioxidant activity.

-

Mechanistic Elucidation: Employing advanced techniques, such as electron paramagnetic resonance (EPR) spectroscopy and computational modeling, to definitively determine the dominant radical scavenging mechanisms (HAT vs. SET).

-

Cellular and In Vivo Studies: Progressing beyond in vitro assays to evaluate the antioxidant effects of promising lead compounds in cellular models of oxidative stress and subsequently in preclinical in vivo models.

-

Exploration of Signaling Pathway Modulation: Investigating whether tertiary propargyl alcohols can modulate endogenous antioxidant defense pathways, such as the Nrf2-ARE pathway.

The unique combination of a hydroxyl group and an alkyne moiety in a sterically defined arrangement makes tertiary propargyl alcohols a compelling class of molecules for further investigation in the field of antioxidant science. Continued exploration in this area holds the potential to yield novel and effective agents for combating oxidative stress-related pathologies.

References

- 1. researchgate.net [researchgate.net]

- 2. Structural Features of Small Molecule Antioxidants and Strategic Modifications to Improve Potential Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antioxidant Activity/Capacity Measurement. 2. Hydrogen Atom Transfer (HAT)-Based, Mixed-Mode (Electron Transfer (ET)/HAT), and Lipid Peroxidation Assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. sjsci.journals.ekb.eg [sjsci.journals.ekb.eg]

Methodological & Application

Application Notes and Protocols for the Synthesis of 3-Methyl-1-phenylpent-1-yn-3-ol from Phenylacetylene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of 3-Methyl-1-phenylpent-1-yn-3-ol, a tertiary acetylenic alcohol. The primary synthetic route detailed is the nucleophilic addition of the phenylacetylide anion to 2-butanone. This compound and its analogs are of interest in medicinal chemistry and materials science. For instance, this compound has been shown to induce the activity of hepatic P4503A enzymes in mouse models, indicating its potential role in studying drug interactions and metabolism[1]. Additionally, it can serve as an initiator in ring-opening polymerization for the synthesis of specialized polymers[1]. The related compound, 3-methyl-1-pentyn-3-ol, has applications as a hypnotic and sedative, highlighting the pharmacological potential of this class of molecules[2].

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₄O | [3][4] |

| Molecular Weight | 174.24 g/mol | [5] |

| CAS Number | 1966-65-0 | [3][4] |

| Appearance | Colorless, viscous liquid | [6] |

| Boiling Point | 107-110 °C at 3 mmHg277 °C at 760 mmHg | [7][3] |

| Density | 1.02 g/cm³ | [3] |

| Flash Point | 123.9 °C | [3] |

| Solubility | Soluble in polar organic solvents | [8] |

Synthesis of this compound

The synthesis of this compound is achieved through the reaction of phenylacetylene with 2-butanone. The reaction involves the deprotonation of the terminal alkyne of phenylacetylene to form a nucleophilic acetylide, which then attacks the electrophilic carbonyl carbon of 2-butanone.

Reaction Scheme

Caption: Reaction scheme for the synthesis of this compound.

Experimental Protocol: Base-Catalyzed Synthesis

This protocol is adapted from a known procedure with a reported yield of 71%[7].

Materials:

-

Phenylacetylene (C₈H₆)

-

2-Butanone (CH₃COCH₂CH₃)

-

Potassium hydroxide (KOH), flake

-

Toluene

-

Water (deionized)

-

Anhydrous magnesium sulfate or sodium sulfate

Equipment:

-

Three-neck round-bottom flask

-

Addition funnel

-

Magnetic stirrer

-

Reflux condenser

-

Heating mantle with temperature control

-

Separatory funnel

-

Rotary evaporator

-

Vacuum distillation apparatus

Procedure:

-

Reaction Setup: In a three-neck round-bottom flask equipped with a magnetic stirrer, addition funnel, and a reflux condenser, add 290 g of potassium hydroxide flake and 3 L of toluene.

-

Addition of Phenylacetylene: To this suspension, add 500 g (4.2 mol) of phenylacetylene.

-

Addition of 2-Butanone: Slowly add 425 g (5.9 mol) of 2-butanone through the addition funnel over a period of 45 minutes. Maintain the internal temperature of the reaction mixture below 30°C using a water bath for cooling as needed.

-

Reaction: Stir the resulting mixture vigorously at room temperature for 20 hours.

-

Work-up:

-

After the reaction is complete, add 1 L of water to the flask to quench the reaction and dissolve the potassium hydroxide.

-

Transfer the mixture to a large separatory funnel and separate the organic layer.

-

Wash the toluene solution with water until the aqueous layer is neutral.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

-

Purification:

-

Filter the drying agent and concentrate the toluene solution using a rotary evaporator.

-

Distill the residue under reduced pressure. Collect the fraction boiling at 107°-110°C / 3 mmHg to obtain the pure this compound.

-

Alternative Synthetic Routes

Grignard Reaction: An alternative and widely used method for forming carbon-carbon bonds is the Grignard reaction[9][10]. This would involve the preparation of a phenylacetylide Grignard reagent, such as phenylacetylenylmagnesium bromide, by reacting phenylacetylene with a suitable Grignard reagent like ethylmagnesium bromide. This is then reacted with 2-butanone to form the desired tertiary alcohol[11][12].